N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
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Overview
Description
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound that belongs to the class of hydrazones. It is characterized by the presence of a quinoline ring, a phenyl group, and a hydrazone linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can lead to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of signal transduction pathways involved in cell growth and survival .
Comparison with Similar Compounds
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can be compared with other hydrazone derivatives such as:
- N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanylacetohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H18BrN3O2 |
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Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H18BrN3O2/c1-30-23-12-11-16(13-20(23)25)15-26-28-24(29)19-14-22(17-7-3-2-4-8-17)27-21-10-6-5-9-18(19)21/h2-15H,1H3,(H,28,29)/b26-15+ |
InChI Key |
BRVXPYOPZHGGEG-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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